Formetorex, (S)-

CAS No.: 15547-39-4

Cat. No.: VC20290981

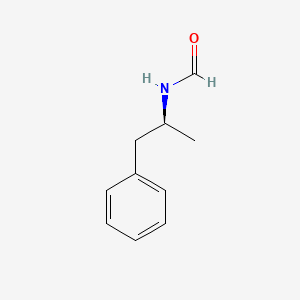

Molecular Formula: C10H13NO

Molecular Weight: 163.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 15547-39-4 |

|---|---|

| Molecular Formula | C10H13NO |

| Molecular Weight | 163.22 g/mol |

| IUPAC Name | N-[(2S)-1-phenylpropan-2-yl]formamide |

| Standard InChI | InChI=1S/C10H13NO/c1-9(11-8-12)7-10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3,(H,11,12)/t9-/m0/s1 |

| Standard InChI Key | SGSYPSYCGPLSML-VIFPVBQESA-N |

| Isomeric SMILES | C[C@@H](CC1=CC=CC=C1)NC=O |

| Canonical SMILES | CC(CC1=CC=CC=C1)NC=O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

Formetorex (S)- possesses the molecular formula C₁₀H₁₃NO and a molecular weight of 163.22 g/mol. Its IUPAC name, N-[(2S)-1-phenylpropan-2-yl]formamide, highlights the (S)-configuration at the chiral center, which critically influences its biological activity. The compound’s structure comprises a phenyl ring attached to a propane backbone, with a formamide group (-NHCHO) at the second carbon position.

Table 1: Key Chemical Properties of Formetorex (S)-

| Property | Value |

|---|---|

| CAS Number | 15547-39-4 |

| Molecular Formula | C₁₀H₁₃NO |

| Molecular Weight | 163.22 g/mol |

| Isomeric SMILES | CC@@HNC=O |

| XLogP3 | 1.5 (estimated) |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

The stereospecific S-configuration distinguishes Formetorex (S)- from its enantiomer, which may exhibit differing pharmacological profiles due to receptor-binding selectivity.

Synthesis and Production Pathways

Primary Synthesis Methods

Formetorex (S)- is predominantly synthesized via reductive amination or Leuckart reaction pathways. In the Leuckart method, phenylacetone (P2P) reacts with N-methylformamide under acidic conditions, yielding Formetorex as an intermediate before further reduction to methamphetamine . This pathway is notable for producing characteristic impurities such as (E)-3-(methylamino)-2-phenylbut-2-enenitrile and (Z)-2-phenyl-2-butenenitrile, which serve as forensic markers in illicit drug analysis .

Alternative Synthetic Routes

Alternative methods include:

-

Formylation of amphetamine precursors: Reacting (S)-1-phenylpropan-2-amine with formic acid derivatives under controlled conditions.

-

Chiral resolution: Separating racemic Formetorex mixtures using chromatographic techniques or chiral auxiliaries to isolate the (S)-enantiomer.

These methods emphasize Formetorex’s role as a key intermediate in amphetamine production, with yields and purity dependent on reaction temperature, catalyst selection, and stereochemical control .

Pharmacological Profile and Biological Activity

Neurotransmitter Modulation

Formetorex (S)- exhibits mild stimulant effects, primarily through the inhibition of dopamine and norepinephrine reuptake transporters. Studies suggest its potency is approximately 1/10th that of methamphetamine, with a closer resemblance to caffeine in behavioral assays .

Observed Effects in Preclinical Studies:

-

Appetite suppression: Dose-dependent reduction in food intake in rodent models.

-

Mood elevation: Increased locomotor activity and social interaction in anxiety-inducing environments.

-

Low addiction liability: Minimal self-administration behavior compared to methamphetamine .

Metabolic Pathways

The compound undergoes hepatic metabolism via CYP2D6-mediated N-demethylation, producing inactive metabolites excreted renally. Its half-life in rodent models is approximately 2–3 hours, suggesting limited bioaccumulation potential.

Applications and Comparative Analysis

Research Applications

Formetorex (S)- is utilized in:

-

Neuropharmacology studies: Investigating stimulant effects without high addiction risk.

-

Forensic chemistry: As a reference standard for identifying amphetamine synthesis routes .

-

Organic synthesis: Serving as a chiral building block for pharmaceuticals.

Table 2: Comparative Analysis of Formetorex (S)- and Related Compounds

Formetorex’s milder stimulant profile and stereochemical purity make it preferable for controlled studies compared to its more potent analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume